molecular formula C12H16N2O B1657416 1-(6-Methyl-nicotinoyl)-piperidine CAS No. 56622-62-9

1-(6-Methyl-nicotinoyl)-piperidine

Cat. No.: B1657416
CAS No.: 56622-62-9
M. Wt: 204.27 g/mol
InChI Key: CVFCLEJZVTYCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-nicotinoyl)-piperidine is a piperidine derivative featuring a nicotinoyl group (pyridine-3-carbonyl) substituted with a methyl group at the 6-position of the pyridine ring. The compound’s structure combines the conformational flexibility of the piperidine ring with the electron-deficient aromatic properties of the nicotinoyl moiety.

Properties

CAS No.

56622-62-9

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(6-methylpyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-5-6-11(9-13-10)12(15)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

CVFCLEJZVTYCIM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)N2CCCCC2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Electron Donor Strength: Piperidine substituents on aromatic rings exhibit weaker electron-donating effects compared to pyrrolidino groups. For example, the 1-pyrrolidino group is a stronger electron donor than the 1-piperidino group due to the smaller ring size and reduced steric hindrance .
  • Steric and Conformational Effects : In N-(p-nitrophenyl)piperidine, steric constraints from the chair conformation of piperidine reduce resonance interactions, leading to a 33° twist angle between the piperidine and aromatic ring planes. This contrasts with more flexible analogues like N-(p-nitrophenyl)pyrrolidine .

Key Structural Analogues

Compound Substituent Key Properties Reference
1-(6-Methyl-nicotinoyl)-piperidine 6-methyl-nicotinoyl on piperidine Hypothesized enhanced lipophilicity and modulated receptor interactions. N/A
1-(3-Phenylbutyl)piperidine 3-phenylbutyl on piperidine Binds to S1R ligands via salt bridges with Glu172; hydrophobic groups adapt to cavity size .
1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine) Benzodioxolylcarbonyl on piperidine Exhibits anti-fatigue activity via AMPA receptor affinity (Ki = 12.3 nM) .
N-(p-nitrophenyl)piperidine p-nitrophenyl on piperidine Reduced resonance due to steric hindrance; lower εmax at 425 nm vs. pyrrolidine analogues .

Receptor Binding and Pharmacological Profiles

  • S1R Ligands : Piperidine derivatives like 1-(3-phenylbutyl)piperidine maintain salt bridge interactions with Glu172 in S1R ligands. Larger hydrophobic substituents (e.g., at position 4 of piperidine) enhance binding to hydrophobic cavities near helices α4/α5 .
  • AMPA Receptor Affinity : 1-BCP (a benzodioxolylcarbonyl-piperidine) demonstrates significant anti-fatigue effects in mice, linked to its AMPA receptor binding (radioactive ligand assay: IC50 = 8.4 µM) .
  • Analgesic Activity : Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and ketamine share NMDA receptor antagonism but differ in metabolic stability and side effect profiles .

Toxicity and Metabolic Stability

  • PCP Derivatives : 1-(1-Phenylcyclohexyl)piperidine hydrochloride shows acute toxicity in chronic spinal dog models, with rotarod performance deficits at high doses .
  • Synthetic Optimization : Improved metabolic stability is achieved in piperidine derivatives via tert-butoxycarbonyl (Boc) protection or stereochemical control (e.g., (R)-N-Boc-3-methyl-piperidone) .

Stability Issues

  • Neat diols derived from piperidine precursors decompose rapidly but stabilize in solution at −20°C .
  • Diol diacetates, once deemed unstable, are now viable intermediates under optimized conditions .

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